molecular formula C9H11NO2 B14210017 Ethyl 2-cyanohexa-4,5-dienoate CAS No. 654640-08-1

Ethyl 2-cyanohexa-4,5-dienoate

Cat. No.: B14210017
CAS No.: 654640-08-1
M. Wt: 165.19 g/mol
InChI Key: VIMLOCROKOZWHE-UHFFFAOYSA-N
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Description

Ethyl 2-cyanohexa-4,5-dienoate is an organic compound with the molecular formula C9H9NO2. It is a derivative of hexa-2,4-dienoic acid, featuring a cyano group (-CN) at the second carbon and an ethyl ester group (-COOCH2CH3) at the terminal end. This compound is of interest due to its unique structure, which includes conjugated double bonds and a cyano group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanohexa-4,5-dienoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or iron salts may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanohexa-4,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyanohexa-4,5-dienoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other materials due to its reactive nature.

Mechanism of Action

The mechanism of action of ethyl 2-cyanohexa-4,5-dienoate involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a cyano group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and potential biological applications.

Comparison with Similar Compounds

Ethyl 2-cyanohexa-4,5-dienoate can be compared with other similar compounds, such as ethyl hexa-2,4-dienoate and ethyl 5-chloropenta-2,4-dienoate. These compounds share similar structural features but differ in their functional groups, which influence their reactivity and applications. This compound is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity.

List of Similar Compounds

  • Ethyl hexa-2,4-dienoate
  • Ethyl 5-chloropenta-2,4-dienoate
  • Ethyl 2-methylthiopenta-2,4-dienoate

Properties

CAS No.

654640-08-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h5,8H,1,4,6H2,2H3

InChI Key

VIMLOCROKOZWHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C=C)C#N

Origin of Product

United States

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